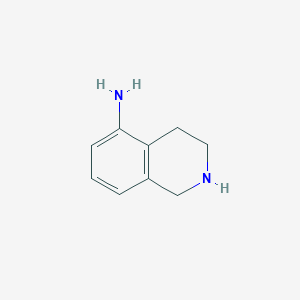

1,2,3,4-Tetrahydroisoquinolin-5-amine

Overview

Description

1,2,3,4-Tetrahydroisoquinolin-5-amine is a secondary amine with the chemical formula C9H12N2. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities. The tetrahydroisoquinoline scaffold is a core structure in many natural and synthetic compounds, making it an important subject of study in medicinal chemistry .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-5-amine (THIQ) is a secondary amine that belongs to the isoquinoline alkaloids family . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It’s known that thiq based natural and synthetic compounds exert diverse biological activities The interaction of THIQ with its targets leads to changes that result in its biological activity

Biochemical Pathways

THIQ impacts various biochemical pathways due to its diverse biological activities . It’s known to exert effects against various infective pathogens and neurodegenerative disorders . .

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is a substrate of p-glycoprotein . It’s also known to be a lipophilic compound , which could impact its bioavailability.

Result of Action

These effects are likely related to its activity against various infective pathogens and neurodegenerative disorders .

Action Environment

It’s known that the compound is soluble in water , which could potentially influence its action and efficacy

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It could interact with transporters or binding proteins and could affect its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being studied.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through several routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the hydrogenation of isoquinoline using a catalyst such as platinum (Pt) or palladium (Pd) under high pressure . Industrial production methods often employ catalytic hydrogenation due to its efficiency and high yield .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like Pt or Pd is a typical method.

Substitution: The amine group in this compound can undergo nucleophilic substitution reactions, forming various substituted derivatives.

Major products from these reactions include isoquinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-5-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-5-amine can be compared with other tetrahydroisoquinoline derivatives such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-addictive properties.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities.

The uniqueness of this compound lies in its specific amine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-5-amine (THIQ) is a bicyclic organic compound that belongs to the class of tetrahydroisoquinolines. Its structure features a saturated isoquinoline ring with an amine group at the 5-position, which contributes to its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and is often studied in its hydrochloride salt form for enhanced solubility in biological assays. The compound's structural characteristics suggest similarities to various neurotransmitters, indicating potential effects on the central nervous system.

Neuroprotective Effects

Research indicates that THIQ and its derivatives exhibit neuroprotective properties. A notable derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to protect against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in rodent models. Studies have demonstrated that 1MeTIQ can modulate dopamine metabolism and enhance dopamine levels in the brain .

Antioxidant Properties

THIQ compounds are recognized for their antioxidant activities. They may reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. This property is crucial in neurodegenerative diseases where oxidative damage is a significant contributor .

Anti-addictive Potential

Recent studies have highlighted the anti-addictive properties of THIQ derivatives. For instance, 1MeTIQ has been shown to attenuate cocaine-seeking behavior in animal models, suggesting its potential as a therapeutic agent for addiction treatment .

The mechanisms through which THIQ exerts its biological effects are multifaceted:

- Dopaminergic Modulation : THIQ influences dopamine pathways by enhancing dopamine release and modulating its metabolism. The enantiomers of 1MeTIQ have shown different effects on dopamine catabolism, which may lead to varying neuroprotective outcomes .

- Inhibition of Neurotoxic Agents : THIQ can antagonize neurotoxic effects from agents like rotenone and MPTP by mitigating their impact on dopaminergic neurons .

Case Studies

Several studies have evaluated the biological activity of THIQ in various contexts:

- Neuroprotection in Rodents : In one study involving rodents treated with MPTP, administration of 1MeTIQ resulted in significant preservation of dopaminergic neurons compared to controls. The study measured levels of dopamine and its metabolites in brain tissue samples .

- Addiction Models : Another study investigated the effects of 1MeTIQ on cocaine self-administration in rats. Results indicated a reduction in drug-seeking behavior when treated with THIQ derivatives .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | Isoquinoline structure with keto group | Potentially different biological activity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinolin | Methyl substitution at nitrogen | Altered pharmacokinetics |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Increased water solubility |

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCQIHYOFRGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584421 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115955-90-3 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.